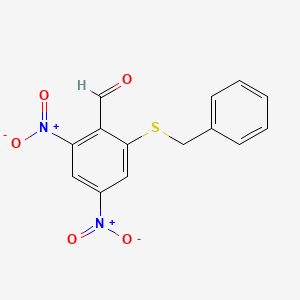![molecular formula C16H18OS B14202486 Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- CAS No. 835626-63-6](/img/structure/B14202486.png)
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- is an organosulfur compound characterized by the presence of a sulfinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidative coupling reactions, utilizing readily available low-cost commodity chemicals such as thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced to form sulfide derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- involves its interaction with molecular targets through its sulfinyl group. This functional group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include oxidative and reductive processes, as well as interactions with nucleophiles and electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene
- Benzene, 1-methyl-4-[(phenylmethyl)sulfinyl]-
Uniqueness
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- is unique due to its specific structural configuration and the presence of the sulfinyl group, which imparts distinct chemical properties.
Propriétés
Numéro CAS |
835626-63-6 |
|---|---|
Formule moléculaire |
C16H18OS |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1-[(S)-(4-methylphenyl)sulfinyl]-2-propylbenzene |
InChI |
InChI=1S/C16H18OS/c1-3-6-14-7-4-5-8-16(14)18(17)15-11-9-13(2)10-12-15/h4-5,7-12H,3,6H2,1-2H3/t18-/m0/s1 |
Clé InChI |
XIUJJFFAJURVJH-SFHVURJKSA-N |
SMILES isomérique |
CCCC1=CC=CC=C1[S@@](=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCCC1=CC=CC=C1S(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


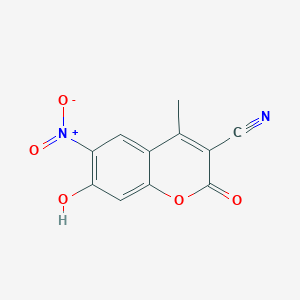
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
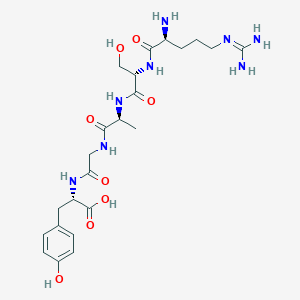
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
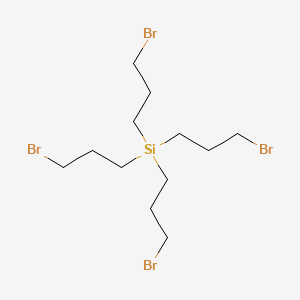
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
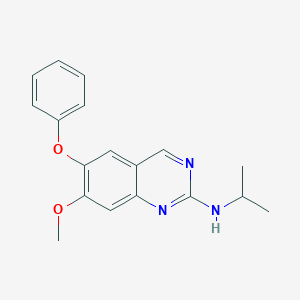
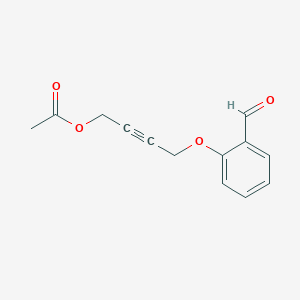
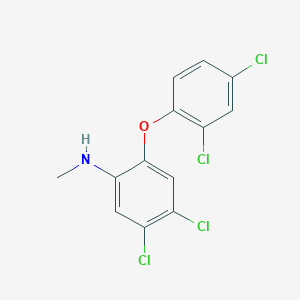
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
